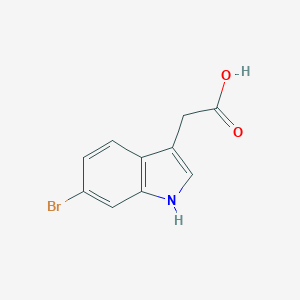

2-(6-Bromo-1H-indol-3-yl)acetic acid

Descripción general

Descripción

2-(6-Bromo-1H-indol-3-yl)acetic acid, also known as 6-bromoindole-3-acetic acid (BIAA), is a synthetic organic compound that is widely used for its various applications in scientific research. It is a versatile compound that has been used as a reagent in organic synthesis, as a bioactive molecule in pharmaceutical research, and as a fluorescent probe in biochemical and physiological studies. BIAA has been extensively studied for its unique properties and potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Bacterial Catabolism of Indole-3-Acetic Acid

Research on indole-3-acetic acid (IAA), a molecule similar to 2-(6-Bromo-1H-indol-3-yl)acetic acid, shows that it plays a significant role in various environments and organisms, acting as a growth hormone in plants. Studies have identified gene clusters in bacteria responsible for the degradation of IAA, highlighting its involvement in microbial metabolism and potential applications in biotechnology and treatment of pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Indole Synthesis

The synthesis of indoles, a category to which 2-(6-Bromo-1H-indol-3-yl)acetic acid belongs, has been a significant area of research in organic chemistry. Methods for indole synthesis have broad applications, ranging from pharmaceuticals to agrochemicals. A comprehensive classification of indole synthesis strategies provides a basis for developing new synthetic methods and understanding the chemical behavior of indoles (Taber & Tirunahari, 2011).

Effects of Auxin and Gibberellic Acid on Algae

The study of auxins (e.g., IAA) on algae offers insights into the broader implications of plant hormones on non-plant organisms. This area of research may provide a context for understanding how derivatives of IAA, such as 2-(6-Bromo-1H-indol-3-yl)acetic acid, could affect various biological processes beyond their roles in plants (Conrad, Saltman, & Eppley, 1959).

Auxin Response Under Osmotic Stress

The modulation of auxin response pathways, including biosynthesis, metabolism, transport, and perception under stress conditions, is a key area of research. This topic is relevant for understanding the environmental and physiological roles of auxin and its derivatives, potentially including 2-(6-Bromo-1H-indol-3-yl)acetic acid (Naser & Shani, 2016).

Regulation of Cell Death by Acetic Acid in Yeasts

The study of acetic acid's impact on yeast cells has contributed to understanding regulated cell death mechanisms. This research is pertinent to biotechnology and biomedicine, providing insights into how similar compounds may influence cellular functions (Chaves et al., 2021).

Propiedades

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVHEMZTXJMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626081 | |

| Record name | (6-Bromo-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromo-1H-indol-3-yl)acetic acid | |

CAS RN |

152213-66-6 | |

| Record name | (6-Bromo-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-bromo-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

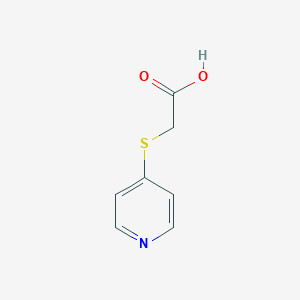

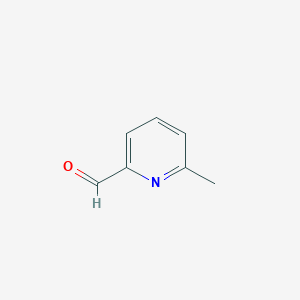

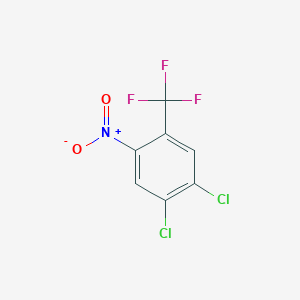

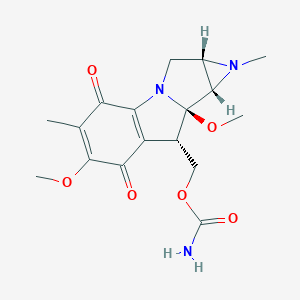

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)

![2-[2-(Dimethylamino)ethyl]-1-indanone](/img/structure/B119977.png)

![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)